molecular formula C11H9BrClNO2 B13107080 Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No.: B13107080
M. Wt: 302.55 g/mol
InChI Key: DFOWGXSRRBXLCR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate (CAS 1956307-93-9) is a high-value chemical intermediate with significant potential in medicinal chemistry and drug discovery research. This compound features a molecular formula of C11H9BrClNO2 and a molecular weight of 302.55 g/mol. Its core application lies in the design and synthesis of novel indole-2-carboxylic acid derivatives, which have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole-2-carboxylate nucleus can chelate with two Mg²⁺ ions in the enzyme's active site, while strategic halogen substitutions at the 4- and 5- positions can enhance interactions with the viral DNA through π-π stacking, a key mechanism for inhibiting viral replication . Beyond antiviral applications, the indole scaffold is recognized for its diverse biological potential, serving as a key building block in the exploration of new therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3

InChI Key

DFOWGXSRRBXLCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent to form the indole core . The bromine and chlorine substituents are then introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce amino-indole derivatives .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate has been extensively studied for its potential applications in various fields:

Medicinal Chemistry

The compound exhibits promising therapeutic properties, including:

  • Antiviral Activity : Structural optimization of related compounds has led to derivatives with low IC₅₀ values against HIV integrase, indicating potential for antiviral drug development.
  • Antibacterial Properties : In vitro studies have shown significant antibacterial activity against various Gram-negative bacteria, outperforming traditional antibiotics in some cases .
  • Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, suggesting its potential as an antioxidant agent in pharmacology.

Biological Research

This compound serves as a valuable probe in biochemical assays and studies of indole-based biological pathways. Its interactions with various biochemical pathways make it a candidate for further pharmacological studies.

Organic Synthesis

This compound acts as a building block in the synthesis of more complex indole derivatives. Its unique reactivity allows for modifications that can lead to new compounds with tailored biological activities .

Case Studies and Research Findings

Recent studies have highlighted the compound's diverse applications:

  • Antibacterial Studies : A study evaluated ten 5-bromoindole-2-carboxamides for antibacterial activity against pathogens like Klebsiella pneumoniae and Escherichia coli. Some derivatives exhibited high antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.35–1.25 μg/mL, indicating their potential as new antibacterial agents .
  • Antiviral Research : Research on structural analogs has shown that certain derivatives can inhibit viral replication effectively, with implications for developing new antiviral therapies.
  • Antioxidant Activity : The ability of this compound to scavenge free radicals positions it as a candidate for antioxidant applications in pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate and its derivatives involves interactions with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and indoleamine 2,3-dioxygenase, which are involved in metabolic and immune processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related indole carboxylates, focusing on substituent positions, halogen types, and synthetic applications.

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate Br (C5), Cl (C4), COOEt (C2) C₁₁H₉BrClNO₂ 303.56 g/mol Dual halogenation may enhance electrophilic reactivity; potential for polypharmacology .
Ethyl 5-bromo-1H-indole-2-carboxylate (CAS 16732-70-0) Br (C5), COOEt (C2) C₁₁H₁₀BrNO₂ 268.11 g/mol Used in synthesizing kinase inhibitors; single bromine simplifies regioselective modifications .
Ethyl 4-bromo-1H-indole-2-carboxylate (CAS 103858-52-2) Br (C4), COOEt (C2) C₁₁H₁₀BrNO₂ 268.11 g/mol Bromine at C4 alters electronic distribution; less common in drug discovery .
Ethyl 5-chloro-1H-indole-2-carboxylate Cl (C5), COOEt (C2) C₁₁H₁₀ClNO₂ 223.66 g/mol Chlorine’s electron-withdrawing effect improves stability in cross-coupling reactions .
Ethyl 5-fluoro-1H-indole-2-carboxylate F (C5), COOEt (C2) C₁₁H₁₀FNO₂ 207.20 g/mol Fluorine enhances metabolic stability; used in anticancer carboxamide derivatives .

Key Findings from Comparative Studies

Reactivity and Synthetic Utility :

  • Halogen Position : Bromine at C5 (as in Ethyl 5-bromo-1H-indole-2-carboxylate) is more reactive in Suzuki-Miyaura couplings than bromine at C4 or C7 due to favorable steric and electronic environments .
  • Dual Halogenation : The presence of both bromine and chlorine in this compound may increase its utility in sequential cross-coupling reactions, enabling the introduction of diverse aryl/heteroaryl groups .

Physicochemical Properties: Melting Points and Solubility: Mono-halogenated analogs (e.g., Ethyl 5-fluoroindole-2-carboxylate) exhibit lower melting points (~230–250°C) compared to dihalogenated derivatives, which likely have higher melting points due to increased molecular symmetry . Chromatographic Behavior: Ethyl 5-fluoroindole-2-carboxylate has an Rf of 0.67 in CHCl₃/MeOH (94:6), while dihalogenated variants may show lower mobility due to polarity changes .

Biological Activity: Fluorinated indole carboxylates (e.g., Ethyl 5-fluoroindole-2-carboxylate) demonstrate notable anticancer activity, with IC₅₀ values in the micromolar range against breast cancer cell lines . Chlorinated derivatives (e.g., Ethyl 5-chloro-1H-indole-2-carboxylate) are precursors to antimicrobial agents, with MIC values as low as 8 µg/mL against Staphylococcus aureus .

Table: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield Catalyst System
Ethyl 5-bromo-1H-indole-2-carboxylate Suzuki-Miyaura coupling 85–92% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Ethyl 5-chloro-1H-indole-2-carboxylate Buchwald-Hartwig amination 70–75% Pd₂(dba)₃, Xantphos, Cs₂CO₃
Ethyl 4-bromo-1H-indole-2-carboxylate Sonogashira coupling 60–65% PdCl₂(PPh₃)₂, CuI, Et₃N

Biological Activity

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique halogen substitutions, exhibits potential in various pharmacological applications, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Formula : C11H8BrClN2O2
Molecular Weight : 268.55 g/mol
Structural Features : The presence of bromine at the 5-position and chlorine at the 4-position of the indole ring significantly influences its reactivity and biological activity.

This compound interacts with various biochemical pathways, exhibiting a range of biological effects:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell factors involved in viral life cycles.
  • Anticancer Properties : In vitro studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Effects : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on Peripheral Blood Mononuclear Cells (PBMCs). The results indicated dose-dependent cytotoxicity, with significant effects observed at higher concentrations. The study also included in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, which suggested that the compound has acceptable pharmacokinetic properties .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to evaluate the potency of this compound:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results highlight the compound's potential as an antimicrobial agent against common pathogens .

Case Studies

  • Anticancer Activity : In a study focusing on different cancer cell lines, this compound exhibited significant antiproliferative effects. The compound was shown to induce apoptosis through activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
  • Inhibition of Viral Replication : A separate investigation into its antiviral properties revealed that the compound could effectively inhibit hepatitis B virus replication in vitro. This was attributed to its ability to interfere with viral polymerase activity .

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